Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate chemical properties
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate
Introduction
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a notable heterocyclic compound featuring a strained, fused-ring system. This unique architecture, comprising a tetrahydrofuran ring fused with a cyclopropane ring, imbues the molecule with significant synthetic potential.[1] Its rigid, three-dimensional conformation makes it an attractive scaffold in medicinal chemistry, where it can serve as a conformationally restricted building block or a bioisostere for aromatic systems.[2][3] The presence of both an ester functional group and a reactive bicyclic ether framework provides multiple handles for chemical modification. This guide offers a comprehensive exploration of its core chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical synthesis and drug development.
Physicochemical and Structural Properties
The fundamental properties of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate are derived from its compact and strained structure. These computed and reported identifiers are essential for its characterization and handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | [4] |
| CAS Number | 335599-07-0 | [4] |
| Molecular Formula | C₈H₁₂O₃ | [4] |
| Molecular Weight | 156.18 g/mol | [4] |
| Canonical SMILES | CCOC(=O)C1C2C1COC2 | [4] |
| InChIKey | XAESUVRCRNJFDR-UHFFFAOYSA-N | [4] |
| XLogP3 | 0.4 | [4] |
| Topological Polar Surface Area | 35.5 Ų | [4] |
| Storage Condition | 2-8°C | [5] |
Synthesis and Mechanistic Considerations
The construction of the 3-oxa-bicyclo[3.1.0]hexane core is most efficiently achieved via an intramolecular cyclopropanation reaction. This strategy leverages the reactivity of a metal-carbene intermediate generated from a suitable diazo compound. The causality behind this choice lies in the high efficiency and stereochemical control often afforded by transition metal catalysis in such transformations.
Synthetic Pathway: Rhodium-Catalyzed Intramolecular Cyclopropanation
The principal route involves the decomposition of an acyclic diazo ester precursor, namely an ethyl 2-diazo-alkenoate containing an ether linkage at a strategic position. The reaction is catalyzed by a dirhodium(II) complex, such as rhodium(II) acetate [Rh₂(OAc)₄], which is highly effective for generating carbenoid species from diazo compounds.[6][7][8][9]
The logical flow of the synthesis is as follows:
-
Precursor Synthesis: The synthesis begins with the preparation of an appropriate allyl diazoacetate precursor. While specific literature for the direct precursor is sparse, a logical approach involves the diazotization of a corresponding amino ester or a diazo transfer reaction onto a β-keto ester followed by modification.[10][11][12]
-
Carbenoid Formation: In the presence of Rh₂(OAc)₄, the diazo compound extrudes dinitrogen gas (N₂) to form a highly reactive rhodium-carbene (carbenoid) intermediate.[10] This step is the cornerstone of the reaction, transforming a relatively stable diazo compound into a potent electrophile.
-
Intramolecular Cyclopropanation: The electrophilic carbene center is spatially positioned to react with the tethered alkene moiety. The intramolecular [2+1] cycloaddition proceeds to form the strained cyclopropane ring, thereby constructing the bicyclic framework in a single, atom-economical step.
Caption: Synthetic pathway via rhodium-catalyzed intramolecular cyclopropanation.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
The following protocol is a representative, self-validating procedure based on established methods for rhodium-catalyzed cyclopropanations.[13]
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a solution of the alkene substrate (e.g., 2-phenyl-2,3-dihydrofuran, 1 equiv.) in a dry, degassed solvent such as dichloromethane (DCM).
-
Catalyst Addition: A catalytic amount of dirhodium(II) acetate [Rh₂(OAc)₄] (e.g., 0.05–1 mol%) is added to the stirred solution under a nitrogen atmosphere.
-
Diazo Compound Addition: The corresponding ethyl diazoacetate precursor (approx. 1.2 equiv.) is dissolved in dry DCM. This solution is drawn into a syringe and added to the reaction mixture dropwise via a syringe pump over several hours. This slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions such as dimerization.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material. The extrusion of nitrogen gas is also an indicator of reaction progress.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel to isolate the pure Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.
Spectroscopic and Structural Analysis
The structural elucidation of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate relies on standard spectroscopic techniques. The unique bicyclic framework gives rise to characteristic signals.
-
¹H NMR Spectroscopy: The proton spectrum is expected to be complex due to the molecule's rigid and asymmetric nature. Key features would include highly shielded signals for the cyclopropyl protons, often appearing as complex multiplets. The diastereotopic protons on the tetrahydrofuran ring would also exhibit complex splitting patterns. The ethyl ester group would present as a characteristic triplet and quartet.[13][14]
-
¹³C NMR Spectroscopy: The carbon spectrum would show a downfield signal for the ester carbonyl carbon (around 170 ppm). The carbons of the strained cyclopropane ring are characteristically shifted upfield. Signals for the tetrahydrofuran and ethyl groups would appear in their expected regions.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. Other significant absorptions would include C-O stretching frequencies for the ether and ester linkages, and C-H stretching for the aliphatic rings.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak (M⁺) at m/z 156. Fragmentation would likely involve the loss of the ethoxy group (-OEt, 45 Da) or the entire carbethoxy group (-CO₂Et, 73 Da).
Chemical Reactivity and Synthetic Applications
The reactivity of this molecule is governed by two primary features: the ester functionality and the high ring strain of the fused bicyclic system.
Reactions at the Ester Group
The ethyl ester is a versatile functional handle that can undergo standard transformations:
-
Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis yields the corresponding 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-oxabicyclo[3.1.0]hexan-6-yl)methanol.
-
Aminolysis: Reaction with amines can produce the corresponding amides.
Ring-Opening Reactions
The significant ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures.
-
Acid-Catalyzed Rearrangement: In the presence of Lewis or Brønsted acids, the ether oxygen can be protonated, or the cyclopropane ring can be activated, leading to skeletal rearrangements.[15][16] These reactions can provide access to different heterocyclic systems.
-
Nucleophilic Ring Opening: Strong nucleophiles can attack the cyclopropane ring, leading to ring-opening. This reaction can be used to install new functional groups.
-
Transition-Metal-Catalyzed Processes: Catalysts such as Rh(I) are known to mediate the ring-opening of related vinyl cyclopropanes, suggesting that similar strategies could be employed to functionalize this scaffold.[17]
Caption: Key reactivity pathways for Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate.
Role in Medicinal Chemistry
The 3-oxabicyclo[3.1.0]hexane scaffold is a prime example of a saturated, rigid building block valuable in modern drug design.
-
Bioisosterism: Saturated bicyclic systems are increasingly used as non-aromatic bioisosteres for phenyl rings. Replacing a meta-substituted benzene ring with a 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane (a related system) has been shown to improve critical physicochemical properties such as solubility, permeability, and metabolic stability.[2][18] The 3-oxabicyclo[3.1.0]hexane system offers similar advantages.
-
Conformational Constraint: The rigid structure locks appended pharmacophoric groups into well-defined spatial orientations. This can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. This principle has been successfully applied in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors using the related 3-azabicyclo[3.1.0]hexane core.[3]
Conclusion
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a synthetically valuable molecule whose chemical properties are defined by the interplay between its ester functionality and its strained bicyclic core. Its synthesis is efficiently achieved through well-established rhodium-catalyzed intramolecular cyclopropanation, a testament to the power of modern transition metal catalysis. The molecule's reactivity allows for diverse transformations, including standard ester modifications and strategic ring-opening reactions to access novel chemical space. For drug development professionals, its greatest value lies in its potential as a rigid, sp³-rich scaffold that can impart favorable physicochemical properties and conformational constraint, making it a powerful tool in the design of next-generation therapeutics.
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